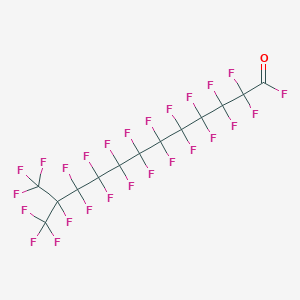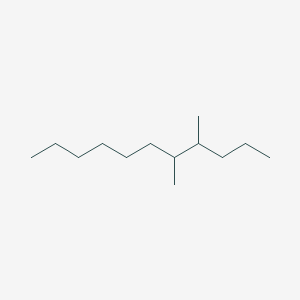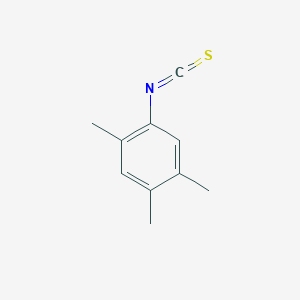
2,4,5-Trimethylphenyl isothiocyanate
Overview
Description
2,4,5-Trimethylphenyl isothiocyanate is an organic compound with the molecular formula C₁₀H₁₁NS. It is a derivative of phenyl isothiocyanate, characterized by the presence of three methyl groups attached to the benzene ring at the 2, 4, and 5 positions. This compound is known for its applications in organic synthesis and its potential biological activities .
Mechanism of Action
Biochemical Pathways
Isothiocyanates, a class of compounds to which 2,4,5-Trimethylphenyl isothiocyanate belongs, are known to affect many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . .
Biochemical Analysis
Biochemical Properties
2,4,5-Trimethylphenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . Additionally, this compound can modulate the activity of proteins involved in antioxidant responses, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of detoxifying enzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Furthermore, this compound can affect the cell cycle by regulating the expression of cyclins and cyclin-dependent kinases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes, thereby affecting the metabolism of various substrates . Additionally, this compound can activate Nrf2, leading to the upregulation of phase II detoxifying enzymes . These molecular interactions result in changes in gene expression that contribute to its biological effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, this compound has been observed to maintain its stability under controlled conditions, but it may degrade over time when exposed to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of detoxifying enzymes and persistent inhibition of certain metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant responses and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily through the mercapturic acid pathway, which involves conjugation with glutathione followed by enzymatic degradation and N-acetylation . This compound can also modulate metabolic flux by affecting the activity of key enzymes involved in detoxification and antioxidant responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells are critical for its biological activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects on cellular function . The precise localization of this compound within cells is essential for its role in modulating biochemical pathways and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trimethylphenyl isothiocyanate can be synthesized through various methods:
From Amines and Thiophosgene: This traditional method involves the reaction of 2,4,5-trimethylphenylamine with thiophosgene under controlled conditions.
From Amines and Carbon Disulfide: Another method involves the reaction of 2,4,5-trimethylphenylamine with carbon disulfide in the presence of a base such as di-tert-butyl dicarbonate and a catalyst like DMAP or DABCO.
From Isocyanides and Elemental Sulfur: A more sustainable approach involves the reaction of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating.
Industrial Production Methods
Industrial production of this compound typically employs the method involving isocyanides and elemental sulfur due to its sustainability and lower toxicity compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethylphenyl isothiocyanate undergoes several types of chemical reactions:
Substitution Reactions: It can react with nucleophiles, such as amines, to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: DMAP, DABCO, DBU
Solvents: Dimethylbenzene, γ-butyrolactone (GBL)
Conditions: Mild heating, nitrogen atmosphere for certain reactions
Major Products
The major products formed from these reactions include thiourea derivatives and other substituted isothiocyanates .
Scientific Research Applications
2,4,5-Trimethylphenyl isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4,5-Trimethylphenyl isothiocyanate can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Lacks the methyl groups, making it less sterically hindered and potentially more reactive.
Benzyl isothiocyanate: Contains a benzyl group instead of methyl groups, which can influence its reactivity and biological activity.
Sulforaphane: A naturally occurring isothiocyanate with well-documented anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological molecules .
Properties
IUPAC Name |
1-isothiocyanato-2,4,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-7-4-9(3)10(11-6-12)5-8(7)2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZONCTUVBZNCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)N=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172828 | |
| Record name | 2,4,5-Trimethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19241-18-0 | |
| Record name | 2,4,5-Trimethylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trimethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19241-18-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


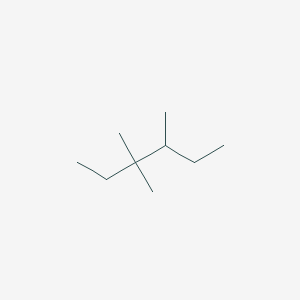
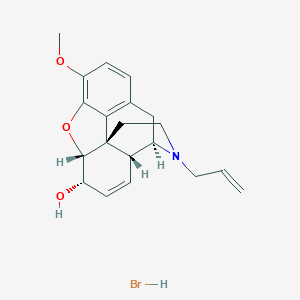
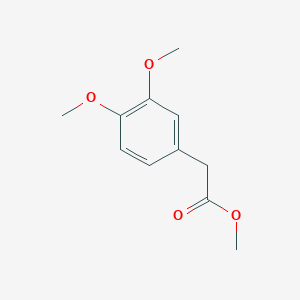
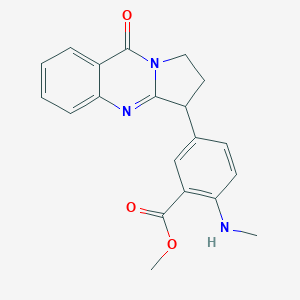
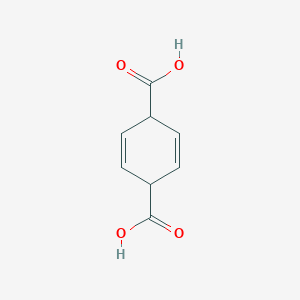
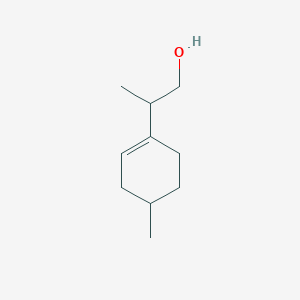
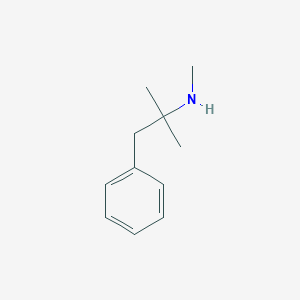
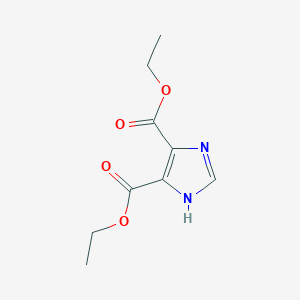
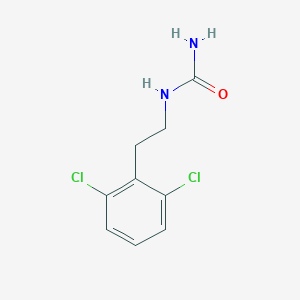
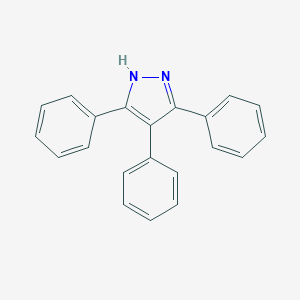
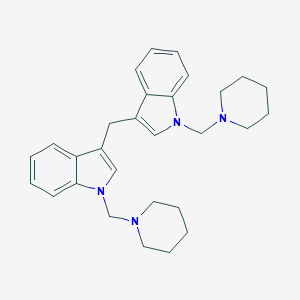
![1,3,6-Trimethylbenzo[a]pyrene](/img/structure/B94022.png)
